

Core Physicochemical Properties and Identification

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Compound of Interest

Compound Name: 2-Bromophenylhydrazine

Cat. No.: B091577

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2-Bromophenylhydrazine is most commonly supplied and used as its hydrochloride salt to improve stability and handling.[1] Understanding its fundamental properties is the first step in its effective application. The molecular weight is a cornerstone of its identity, essential for stoichiometric calculations in reaction design.

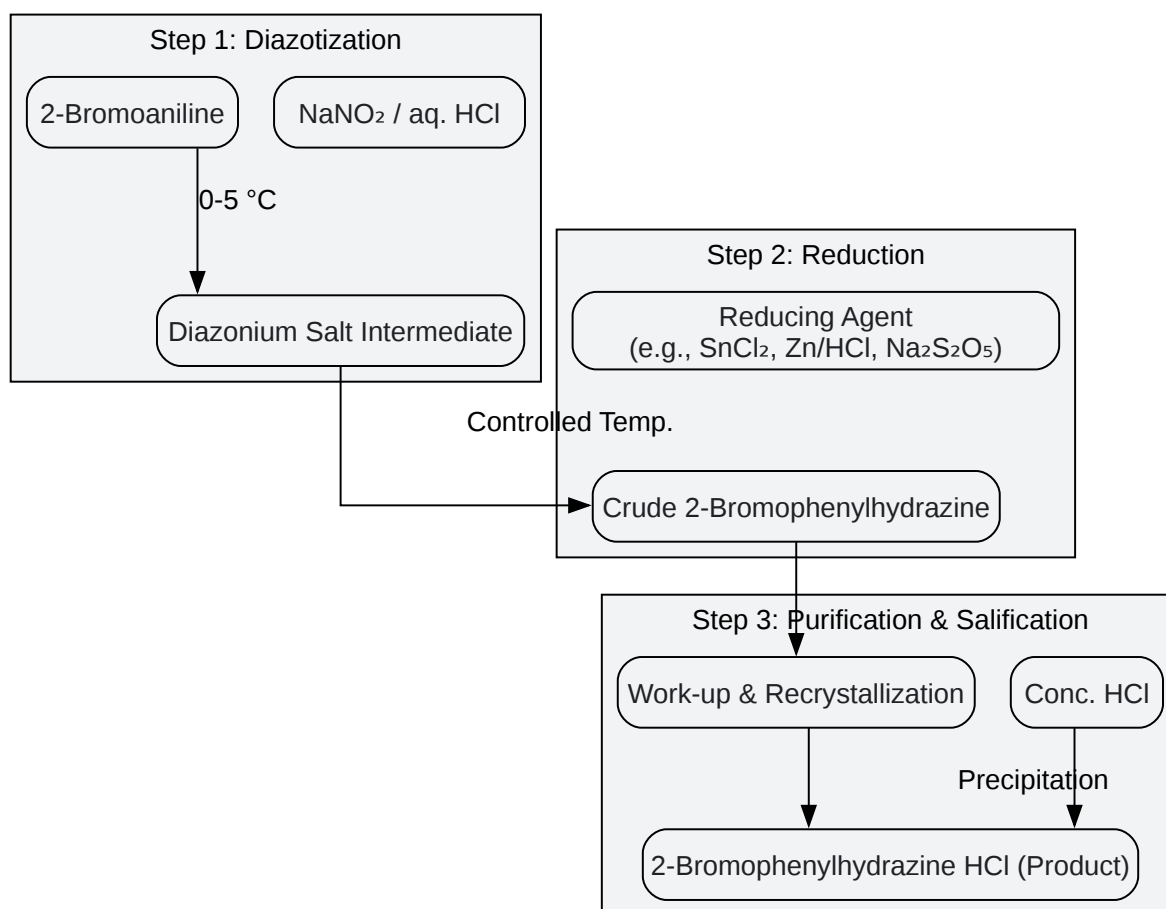
The free base, (2-bromophenyl)hydrazine, has a molecular formula of $C_6H_7BrN_2$ and a molecular weight of approximately 187.04 g/mol.[2] However, the more stable hydrochloride salt (**2-bromophenylhydrazine** hydrochloride) is the common reagent in laboratory settings.[3] Its properties are summarized below.

Property	Value	Source(s)
Chemical Name	2-Bromophenylhydrazine hydrochloride	[3][4]
Synonyms	(2-bromophenyl)hydrazine hydrochloride; o-bromophenylhydrazine HCl	[3][4]
CAS Number	50709-33-6	[3][4]
Molecular Formula	C ₆ H ₈ BrClN ₂ (or C ₆ H ₇ BrN ₂ ·HCl)	[3]
Molecular Weight	223.50 g/mol	[4]
Exact Mass	221.95594 Da	[4]
Appearance	White to light yellow or light orange crystalline powder	[1][3]
Melting Point	189 °C (decomposes)	[1][3]
Solubility	Slightly soluble in Methanol	[1][3]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature	[1][3]

Synthesis and Purification

The reliable synthesis of **2-bromophenylhydrazine** hydrochloride is critical for its use as a pharmaceutical intermediate.[5][6] The most common laboratory and industrial preparation method begins with 2-bromoaniline, proceeding through a two-step diazotization and reduction sequence.[7][8] This process is favored for its accessibility of starting materials and predictable outcomes.[7]

Workflow for Synthesis of 2-Bromophenylhydrazine HCl



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Caption: Synthetic pathway from 2-bromoaniline to **2-bromophenylhydrazine** hydrochloride.

Experimental Protocol: Synthesis from 2-Bromoaniline

This protocol is a representative synthesis adapted from established methods.[5][7][9] The choice of reducing agent can vary; zinc powder in acidic medium is one effective option.[5]

- Diazotization:

- In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 2-bromoaniline (e.g., 50g) in concentrated hydrochloric acid (e.g., 150ml).[9]
- Cool the mixture to 0-5 °C using an ice-salt bath. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.
- Slowly add a pre-chilled aqueous solution of sodium nitrite (e.g., 35% solution) dropwise, ensuring the temperature remains below 5 °C.[9]
- Stir the reaction mixture for 1-1.5 hours at this temperature to ensure complete formation of the diazonium salt.[9]
- Reduction:
 - In a separate vessel, prepare the reducing solution. For this example, add concentrated hydrochloric acid (e.g., 450ml), water (e.g., 450ml), and zinc powder (e.g., 120g) to the diazonium salt solution.[5]
 - Maintain the reaction temperature at approximately 18 °C until the reaction is complete, which is often indicated by a color change to off-white.[5] The controlled addition and temperature management are key to avoiding side reactions and ensuring a high yield.
- Work-up and Salification:
 - Make the reaction mixture alkaline (e.g., pH 10) by the slow addition of a sodium hydroxide solution to precipitate the crude **2-bromophenylhydrazine** free base.[5]
 - Filter the crude product and wash with cold water.
 - For purification, dissolve the crude product in hot water (e.g., a 1:20 product-to-water ratio), treat with activated carbon to remove colored impurities, and filter while hot.[5]
 - Allow the filtrate to cool, precipitating the purified free base.
 - Dissolve the purified base in a suitable solvent and add concentrated hydrochloric acid to precipitate **2-bromophenylhydrazine** hydrochloride.

- Filter the white to off-white solid, wash with a minimal amount of cold solvent (e.g., acetone), and dry under vacuum.[5]

Analytical Characterization

Confirming the identity, purity, and molecular weight of synthesized **2-bromophenylhydrazine** hydrochloride is a self-validating step essential for its use in further applications. A combination of analytical techniques should be employed.

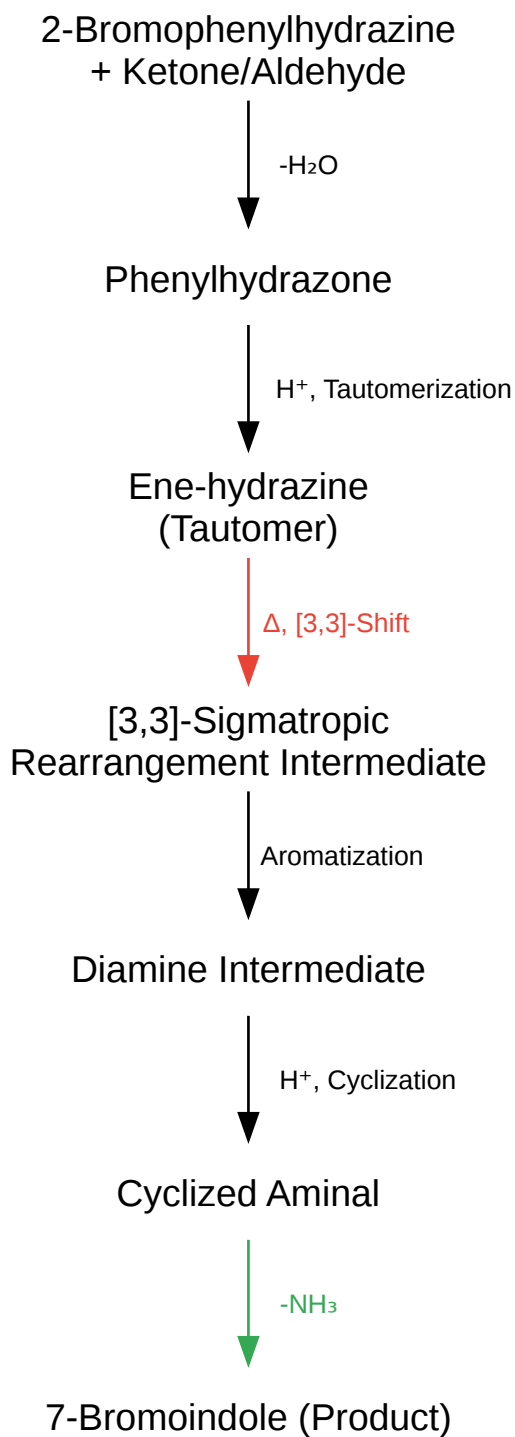
- **Mass Spectrometry (MS):** This is the most direct method for confirming the molecular weight. In GC-MS analysis, the free base will show a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), resulting in two major molecular ion peaks at m/z 186 and 188.[2] This pattern is an unambiguous confirmation of a monobrominated compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the standard for assessing purity.[6][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a buffer) can effectively separate the product from starting materials and side products.[10] Purity is typically determined by the area percentage of the main peak, with standards for pharmaceutical intermediates often requiring $\geq 98\%$.[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy confirm the molecular structure. The aromatic region of the ^1H NMR spectrum will show a distinct splitting pattern corresponding to the four protons on the substituted benzene ring, while the hydrazine protons ($-\text{NHNH}_2$) will appear as exchangeable signals.

Core Application: The Fischer Indole Synthesis

2-Bromophenylhydrazine is a cornerstone reagent for the Fischer indole synthesis, a powerful and classic method for constructing the indole nucleus.[11][12] This heterocyclic motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[11][13]

The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or separately from the reaction of **2-bromophenylhydrazine** with an aldehyde or ketone. [12][13]

Mechanism of the Fischer Indole Synthesis



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